11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of aromatic rings, a hydroxyl group, a trifluoromethyl group, and a sulfur atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and thiophenes.
Introduction of Functional Groups:
Final Cyclization: The final step often includes a cyclization reaction to form the complete tricyclic structure, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with proteins and enzymes are studied to understand its potential as a biochemical tool or therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug discovery.
Medicine
The compound’s pharmacological properties are investigated for potential therapeutic applications. Its unique structure may offer advantages in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate : Similar in structure but differs in the presence of an ethyl ester group and additional phenyl ring.
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one : Contains an oxa group instead of a thia group, altering its chemical properties and reactivity.
11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one: This compound is unique due to its specific combination of functional groups and tricyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H8ClF3N2O2S |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C17H8ClF3N2O2S/c18-8-3-1-7(2-4-8)10-5-9(17(19,20)21)13-14-15(26-16(13)22-10)11(24)6-12(25)23-14/h1-6H,(H2,23,24,25) |
InChI Key |
OPECDMRTRRBCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)Cl |
Origin of Product |
United States |
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